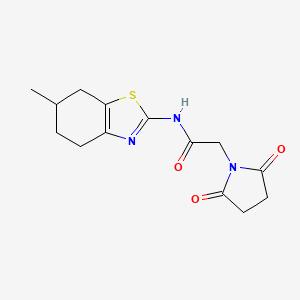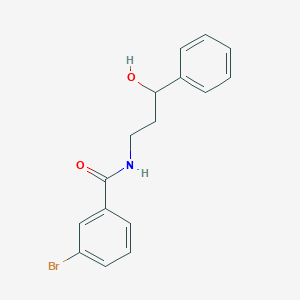
4-Azido-1-bromo-2-chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-1-bromo-2-chlorobenzene is an organic compound with the chemical formula C6H3BrClN3. It belongs to the family of aryl azides and is characterized by the presence of azido, bromo, and chloro substituents on a benzene ring. This compound is known for its high reactivity due to the azido group, making it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1-bromo-2-chlorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroaniline.
Diazotization: The 2-chloroaniline undergoes diazotization to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction to introduce the bromo group, resulting in 1-bromo-2-chlorobenzene.
Azidation: Finally, the bromo group is substituted with an azido group using sodium azide under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Azido-1-bromo-2-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group.
Common Reagents and Conditions
Sodium Azide:
Copper Catalysts: Often used in cycloaddition reactions.
Hydrogenation Catalysts: Used in reduction reactions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
科学研究应用
4-Azido-1-bromo-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways through bioorthogonal chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Azido-1-bromo-2-chlorobenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes or alkenes to form triazoles, which are stable and biologically active. This reactivity is harnessed in bioorthogonal chemistry to label and track biomolecules in living systems .
相似化合物的比较
Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
4-Azido-1-bromo-3-chlorobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
4-Azido-1-bromo-2-fluorobenzene: Substitution of chlorine with fluorine alters its chemical properties and reactivity.
Uniqueness
4-Azido-1-bromo-2-chlorobenzene is unique due to the presence of both bromo and azido groups on the benzene ring, providing a combination of reactivity and stability that is valuable in synthetic chemistry and scientific research .
属性
IUPAC Name |
4-azido-1-bromo-2-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEHYZWMQNHTHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine](/img/structure/B2374548.png)
![4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2374549.png)

![(2S,3As,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2374551.png)
![3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyridazine](/img/structure/B2374552.png)


![2,5-dichloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2374558.png)


![2,4-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2374564.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2374568.png)
